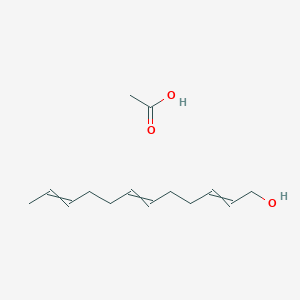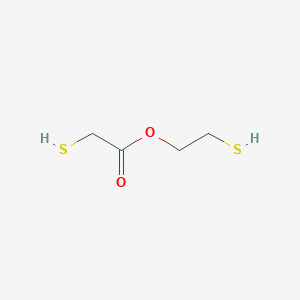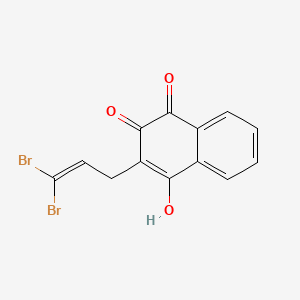
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group and a dibromopropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves the bromination of a suitable naphthoquinone precursor followed by the introduction of the propenyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The dibromopropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Substituted naphthoquinones with various functional groups
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The biological activity of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is attributed to its ability to interact with cellular targets such as enzymes and DNA. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the induction of oxidative stress can lead to cell death.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-[(3,3-dibromoprop-2-en-1-yl)oxy]phenol: Similar in structure but with an additional ether linkage.
1-Phenylprop-2-en-1-one: Shares the propenyl group but lacks the naphthoquinone core.
Uniqueness
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is unique due to the combination of the naphthoquinone core and the dibromopropenyl group, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions with biological targets.
特性
CAS番号 |
36417-15-9 |
|---|---|
分子式 |
C13H8Br2O3 |
分子量 |
372.01 g/mol |
IUPAC名 |
3-(3,3-dibromoprop-2-enyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C13H8Br2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 |
InChIキー |
XORFFJDRIVKWMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


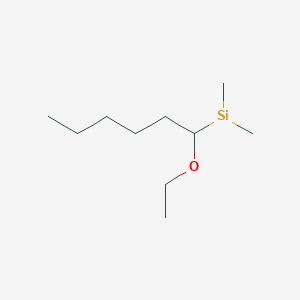
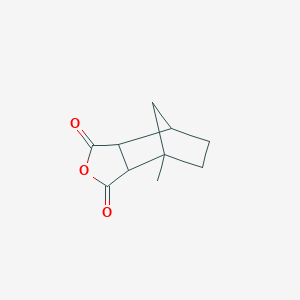

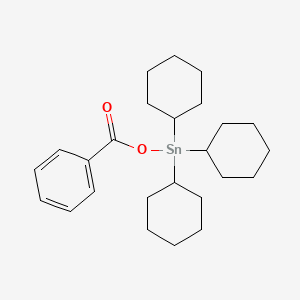
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)

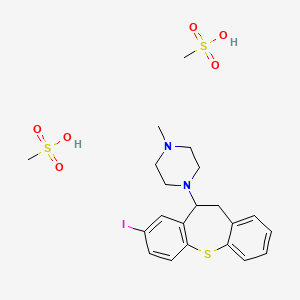
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)
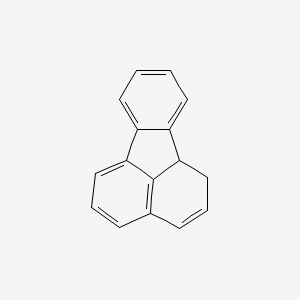
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
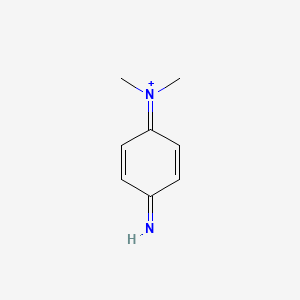
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
